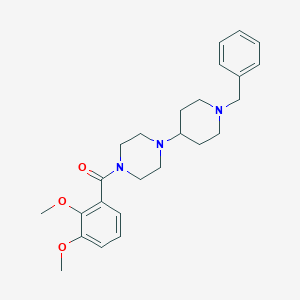
1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromobenzyl group attached to a piperazine ring, and a dimethoxyphenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Piperazine Formation: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Coupling Reaction: The bromobenzyl group is then coupled with the piperazine ring using a nucleophilic substitution reaction.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical studies to understand receptor-ligand interactions and enzyme inhibition.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The dimethoxyphenyl group may enhance the compound’s affinity and specificity for its target. These interactions can modulate signaling pathways, leading to the desired pharmacological or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine, used in organic synthesis and as a precursor for pharmaceuticals.
Phenylmethanamine: Another related compound with a phenyl group attached to an amine, used in various chemical reactions.
Uniqueness
1-(4-Bromobenzyl)-4-(3,5-dimethoxybenzoyl)piperazine is unique due to its combination of functional groups, which impart specific chemical properties and potential applications not found in simpler analogs. The presence of the bromobenzyl group, piperazine ring, and dimethoxyphenyl group allows for diverse chemical reactivity and a wide range of scientific research applications.
Properties
Molecular Formula |
C20H23BrN2O3 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI Key |
OOROARLEQSHTLT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B249097.png)
![(3,4-DIMETHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B249098.png)
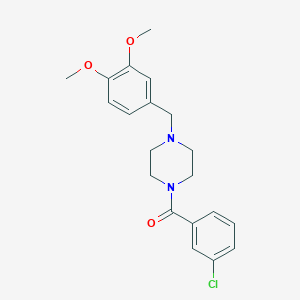
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)
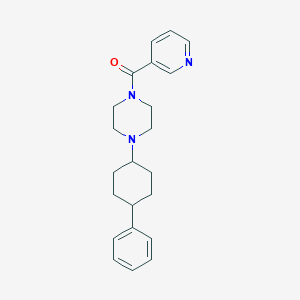
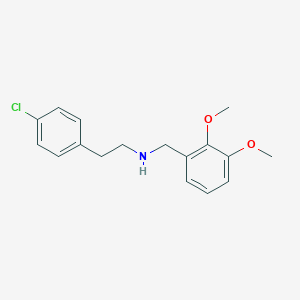
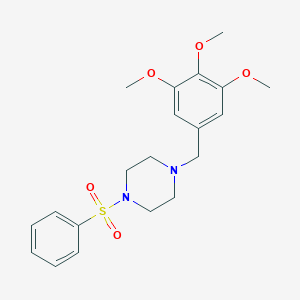
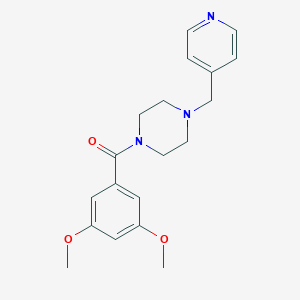
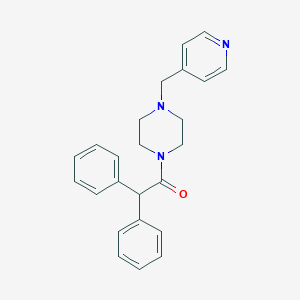
![[(2-METHOXYPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B249112.png)
![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)

